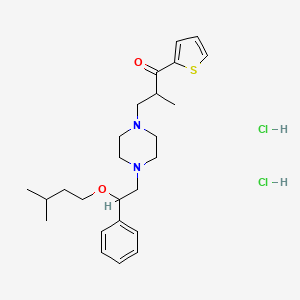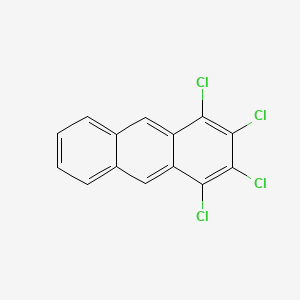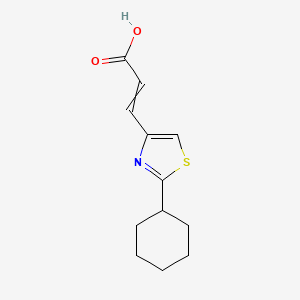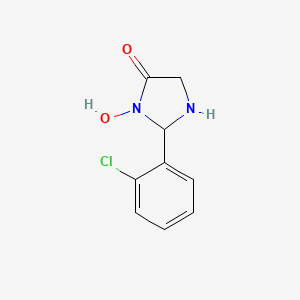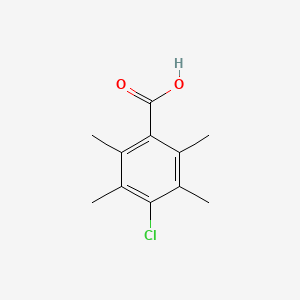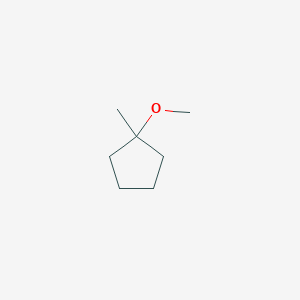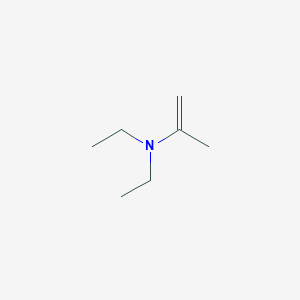
Benzene, chlorotrinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, chlorotrinitro- is an organic compound with the molecular formula C6H2Cl(NO2)3. It is a derivative of benzene where three nitro groups (NO2) and one chlorine atom (Cl) are substituted onto the benzene ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Benzene, chlorotrinitro- can be synthesized through the nitration of chlorobenzene. The process involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is treated with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at a controlled temperature. This reaction introduces nitro groups onto the benzene ring.
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 50°C to 60°C. The mixture is stirred continuously to ensure uniform distribution of the nitro groups.
Industrial Production Methods: In an industrial setting, the production of benzene, chlorotrinitro- involves large-scale nitration processes. The reaction vessels are equipped with cooling systems to maintain the desired temperature. The product is then purified through distillation and recrystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: Benzene, chlorotrinitro- can undergo oxidation reactions where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). This reaction converts the nitro groups to amino groups (NH2).
Substitution: Benzene, chlorotrinitro- can participate in substitution reactions where the chlorine atom or nitro groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (OH-, NH2-).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
科学的研究の応用
Benzene, chlorotrinitro- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its unique structure allows for the study of electrophilic aromatic substitution reactions.
Biology: The compound is used in biochemical studies to understand the effects of nitro and chloro substituents on biological molecules.
Medicine: Research on benzene, chlorotrinitro- derivatives has led to the development of potential pharmaceutical agents with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and explosives due to its reactive nature.
作用機序
The mechanism of action of benzene, chlorotrinitro- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The chlorine atom also influences the reactivity of the compound by stabilizing the intermediate formed during the reaction. The pathways involved include the formation of sigma complexes and subsequent proton loss to yield the substituted product.
類似化合物との比較
Benzene, 1-chloro-2-nitro- (C6H4ClNO2): This compound has one nitro group and one chlorine atom on the benzene ring. It is less reactive compared to benzene, chlorotrinitro- due to fewer electron-withdrawing groups.
Benzene, 1-chloro-4-nitro- (C6H4ClNO2): Similar to the 1-chloro-2-nitro derivative but with the nitro group in the para position. It exhibits different reactivity due to the position of the substituents.
Trinitrotoluene (TNT, C7H5N3O6): A well-known explosive with three nitro groups on a toluene ring. It is more explosive and less stable compared to benzene, chlorotrinitro-.
Uniqueness: Benzene, chlorotrinitro- is unique due to the presence of three nitro groups and one chlorine atom, which significantly enhance its reactivity and make it a valuable compound for various chemical reactions and industrial applications.
特性
CAS番号 |
28260-61-9 |
|---|---|
分子式 |
C6H2ClN3O6 |
分子量 |
247.55 g/mol |
IUPAC名 |
1-chloro-2,3,4-trinitrobenzene |
InChI |
InChI=1S/C6H2ClN3O6/c7-3-1-2-4(8(11)12)6(10(15)16)5(3)9(13)14/h1-2H |
InChIキー |
SRYLRVUJDQTFDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



